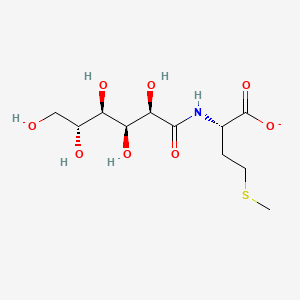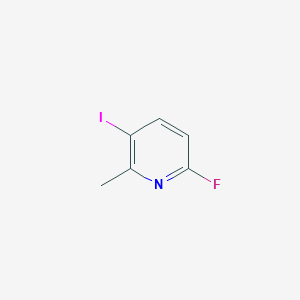
3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-Chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1042499-48-8 . It is a solid at ambient temperature . It is also known as an aminopyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including derivatives of this compound, has been discussed in various studies . The synthesis often involves the use of organic compounds containing fluorine . The synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a related compound, has been reported to involve direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . Its molecular weight is 224.61 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Molecular Structures and Interactions
The compound and its derivatives are of interest in the study of molecular structures and interactions. For example, a study on a related compound explored its crystalline structure, revealing intermolecular hydrogen-bonding associations and short intermolecular interactions, which are crucial for understanding molecular assembly and design in materials science (Hu, Yang, Luo, & Li, 2011).
Synthetic Applications
In synthetic chemistry, these compounds are utilized for their reactivity and potential in forming novel chemical structures. The deprotonative functionalization of pyridine derivatives with aldehydes demonstrated the versatility of pyridine substrates in synthesizing complex molecules under ambient conditions (Shigeno, Nakaji, Kajima, Nozawa‐Kumada, & Kondo, 2019).
Pesticide Synthesis
A review highlighted the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, a crucial intermediate in producing pesticides, underscoring the role of fluoro-containing pyridines in agricultural chemistry (Xin-xin, 2006).
Anticancer Research
In medicinal chemistry, derivatives of this compound have been explored for their potential anticancer properties. A study synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and evaluated their bioactivity against several cancer cell lines, demonstrating promising results at micro molar concentrations (Chavva, Pillalamarri, Banda, Gautham, Gaddamedi, Yedla, Kumar, & Banda, 2013).
Photoluminescent Properties
Research on complexes formed with related compounds investigated their photoluminescent properties, which could have implications for materials science and sensor technologies (Wen, Sheng, Zhu, Hu, Tan, Fu, & Wu, 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules, which are inhibitors of ns5b, a non-structural protein encoded by the hepatitis c virus .
Mode of Action
Based on its use in the synthesis of ns5b inhibitors, it can be inferred that it may interact with its targets to inhibit their function, leading to a decrease in the replication of the hepatitis c virus .
Biochemical Pathways
Given its role in the synthesis of ns5b inhibitors, it can be inferred that it may affect the replication pathway of the hepatitis c virus .
Result of Action
Based on its use in the synthesis of ns5b inhibitors, it can be inferred that its action may result in the inhibition of the replication of the hepatitis c virus .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
properties
IUPAC Name |
3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2/c1-2-13-7-6(9)3-5(4-14-7)8(10,11)12/h3-4H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBUJCYCRMOWFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B1438532.png)




![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)



![3-[2-(4-Nitrophenyl)ethenyl]phenol](/img/structure/B1438545.png)



